2-Benzylideneheptanal-d5
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Overview
Description
2-Benzylideneheptanal-d5, also known as α-Pentylcinnamaldehyde-d5, is a deuterated labeled compound. It is a stable isotope of 2-Ethyl-3-methylpyrazine, where five hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylideneheptanal-d5 involves the deuteration of 2-Ethyl-3-methylpyrazine. This process typically requires the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms. The reaction conditions often involve elevated temperatures and the presence of catalysts to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. Quality control measures are essential to ensure the consistency and reliability of the compound for research purposes .
Chemical Reactions Analysis
Types of Reactions
2-Benzylideneheptanal-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzylidene group can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. The reactions typically occur under controlled conditions, including specific temperatures, pressures, and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzylidene derivatives .
Scientific Research Applications
2-Benzylideneheptanal-d5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in quantitative analysis and reaction mechanism studies due to its stable isotope labeling.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential pharmacokinetic and pharmacodynamic properties, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Benzylideneheptanal-d5 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence its pharmacokinetics and metabolic profile, leading to differences in absorption, distribution, metabolism, and excretion compared to non-deuterated analogs. These effects are primarily due to the kinetic isotope effect, where the presence of deuterium alters the rate of chemical reactions involving the compound .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-3-methylpyrazine: The non-deuterated analog of 2-Benzylideneheptanal-d5.
2-Benzylideneheptanal: The non-deuterated form of the compound.
Deuterated analogs of other pyrazines: Compounds with similar structures but different deuterium labeling patterns
Uniqueness
This compound is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium can enhance the stability and alter the metabolic profile of the compound, making it a valuable tool in various scientific studies .
Properties
Molecular Formula |
C14H18O |
---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
(2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]heptanal |
InChI |
InChI=1S/C14H18O/c1-2-3-5-10-14(12-15)11-13-8-6-4-7-9-13/h4,6-9,11-12H,2-3,5,10H2,1H3/b14-11+/i4D,6D,7D,8D,9D |
InChI Key |
HMKKIXGYKWDQSV-KYEGTKLVSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C(\CCCCC)/C=O)[2H])[2H] |
Canonical SMILES |
CCCCCC(=CC1=CC=CC=C1)C=O |
Origin of Product |
United States |
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